molecular formula C10H15ClN4 B1465737 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1251235-67-2

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1465737
CAS No.: 1251235-67-2
M. Wt: 226.7 g/mol
InChI Key: PQFYHKNOYWWMAC-UHFFFAOYSA-N
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Description

6-Chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine atom at position 6 and a 1-methylpiperidin-4-ylamine group at position 2. The pyrimidine core is a nitrogen-containing heterocycle, making it a promising scaffold for drug discovery due to its ability to engage in hydrogen bonding and π-π interactions with biological targets. The 1-methylpiperidin-4-yl substituent introduces a cyclic tertiary amine, which enhances solubility and may improve blood-brain barrier penetration .

Properties

IUPAC Name

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-15-4-2-8(3-5-15)14-10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYHKNOYWWMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine interacts with its targets by inhibiting the function of mitochondrial complex I. This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cells. This disruption can lead to cell death, making this compound effective as a fungicide.

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria. By inhibiting mitochondrial complex I, this compound disrupts the normal flow of electrons, which leads to a decrease in the proton gradient across the mitochondrial membrane. This decrease in the proton gradient disrupts the production of ATP through oxidative phosphorylation, leading to a lack of energy for the cell and ultimately cell death.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the electron transport chain and the subsequent decrease in ATP production. This lack of energy leads to cell death, making the compound effective as a fungicide.

Biochemical Analysis

Biochemical Properties

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . The compound acts as a potent inhibitor of PKB, thereby affecting the phosphorylation status of downstream targets involved in cell proliferation and apoptosis. Additionally, this compound forms hydrogen bonds with specific amino acid residues in the active site of PKB, leading to its inhibition.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, thereby altering cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinase B (PKB) through hydrogen bonds and hydrophobic interactions, leading to its inhibition. This inhibition prevents the phosphorylation of downstream targets, thereby affecting cell proliferation and survival. Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular functions.

Biological Activity

6-Chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, a compound with the molecular formula C18H23ClN4C_{18}H_{23}ClN_4 and a molecular weight of 330.86 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H23ClN4C_{18}H_{23}ClN_4
  • Molecular Weight : 330.86 g/mol
  • CAS Number : 1640972-02-6
  • SMILES Notation : C[C@@H]1CCN(Cc2ccccc2)C[C@@H]1N(C)c3cc(Cl)ncn3

Structural Characteristics

The compound features a pyrimidine ring substituted with a chlorine atom and a piperidine moiety, which are critical for its biological activity. The presence of the methyl group on the piperidine enhances its binding affinity to biological targets.

Research indicates that this compound exhibits potent activity against various biological targets. Its mechanism primarily involves inhibition of specific enzymes or receptors involved in disease pathways.

Antiparasitic Activity

A study focusing on similar compounds reported that modifications in piperidine derivatives significantly influenced their antiparasitic efficacy. For instance, certain analogs demonstrated reduced parasitemia in mouse models infected with Plasmodium berghei, suggesting that structural variations can enhance activity against malaria parasites .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro assays have shown that it inhibits the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include modulation of signaling cascades related to cell survival and proliferation.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several kinases involved in cancer progression. For example, it has shown significant inhibition against GSK-3β, a target implicated in various cancers .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayEffectiveness (EC50)Reference
AntiparasiticPlasmodium berghei30% reduction at 40 mg/kg
AnticancerVarious cancer cell linesIC50 values ranging from 0.01 to 0.5 μM
Enzyme InhibitionGSK-3βPotent inhibitor

Case Study: Antiparasitic Efficacy

In a controlled study, derivatives of this compound were tested for their ability to reduce parasitemia in mice infected with P. berghei. The results indicated that modifications to the piperidine structure could enhance both potency and metabolic stability, which are crucial for therapeutic efficacy .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests moderate metabolic stability with favorable absorption characteristics. Studies indicate that the presence of polar functional groups can improve solubility while maintaining bioactivity.

Scientific Research Applications

The compound 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine , identified by its CAS number 1251235-67-2 , has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and related fields.

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, making it relevant in the development of new drugs.

Targeting Kinase Inhibition

Research indicates that compounds with similar structures can act as kinase inhibitors. Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and inflammatory diseases. Studies have shown that pyrimidine derivatives often exhibit selective inhibition against specific kinases, which could be explored further with this compound.

Pharmacology

The pharmacological profile of this compound is under investigation, focusing on its efficacy and safety in preclinical models.

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antitumor properties. The mechanism of action could involve the modulation of pathways associated with cell proliferation and apoptosis.

Neuropharmacology

Given the piperidine component, there is potential for neuropharmacological applications. Compounds with piperidine rings have been associated with activity at neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Synthesis and Derivatives

The synthesis of this compound can lead to the development of various derivatives, each potentially possessing unique biological activities.

Structure-Activity Relationship (SAR) Studies

Investigating SAR can provide insights into how modifications to the compound's structure affect its biological activity. This knowledge is crucial for optimizing drug candidates for better efficacy and reduced side effects.

Case Studies

While specific case studies on this compound may be limited due to its relatively recent introduction into research contexts, analogs have been extensively studied:

Compound NameBiological ActivityStudy Reference
Example AKinase Inhibition[Reference 1]
Example BAntitumor Activity[Reference 2]
Example CNeurotransmitter Modulation[Reference 3]

These studies highlight the potential pathways through which this compound could exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine with structurally and functionally related pyrimidine derivatives:

Compound Name Core Structure Substituents Synthetic Method Key Properties/Bioactivity
This compound (Target) Pyrimidine 6-Cl, 4-(1-methylpiperidin-4-yl) Likely nucleophilic substitution or coupling Enhanced solubility due to piperidine; potential CNS activity
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine () Pyrido[3,2-d]pyrimidine 6-Cl, 4-(4-fluorophenyl) Condensation with 4-fluoroaniline in isopropanol High yield (96.79%); pyrido-pyrimidine core may enhance planar binding to kinase targets
6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine () Pyrimidine 6-Cl, 4-(4-(trifluoromethoxy)phenyl) Suzuki coupling with Pd(PPh₃)₄ Trifluoromethoxy group increases lipophilicity; potential for improved target affinity
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine () Thieno[2,3-d]pyrimidine 6-Cl, 4-(4-methylsulfonylphenyl) Preparatory HPLC purification Methylsulfonyl group enhances electron-withdrawing effects; possible kinase inhibition
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine () Pyrimidine 6-Cl, 4-(2-pyridylmethyl) Not specified Pyridylmethyl group introduces π-π stacking potential; molecular mass 220.66 Da
6-Chloro-N,N-dimethylpyrimidin-4-amine () Pyrimidine 6-Cl, 4-(N,N-dimethyl) Dimethylamine substitution Lower steric bulk; reduced solubility compared to piperidine derivatives
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrimidin-4-amine () Pyrimidine 6-Cl, 4-(tetrahydro-2H-pyran-4-ylmethyl) Nucleophilic substitution Oxygen in THP increases polarity; hazard class: IRRITANT

Structural and Functional Insights

  • Substituent Effects: The 1-methylpiperidin-4-yl group in the target compound provides a rigid, bicyclic amine that enhances solubility and may facilitate interactions with G-protein-coupled receptors (GPCRs) or ion channels. In contrast, the 4-fluorophenyl group () introduces hydrophobicity, favoring interactions with aromatic residues in enzyme active sites .

Preparation Methods

Starting Materials and Reagents

  • 6-Chloropyrimidin-4-amine : The pyrimidine core with chlorine at position 6 and an amino group at position 4.
  • 1-Methylpiperidin-4-amine : The nucleophile providing the piperidinyl substituent.
  • Bases : Commonly used bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine and facilitate nucleophilic attack.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to solubilize reagents and promote the reaction.

Reaction Conditions

  • The reaction is typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature control is crucial, generally ranging from ambient temperature to 80°C, depending on the reactivity of the starting materials.
  • Reaction times vary from several hours to overnight to ensure complete conversion.

Reaction Mechanism

  • The nucleophilic amine attacks the electrophilic carbon at the 4-position of the pyrimidine ring, displacing a suitable leaving group (often a chlorine or other halogen if starting from a halogenated intermediate).
  • The 6-chloro substituent remains unreacted due to its position and electronic environment, allowing for selective functionalization.

Representative Preparation Procedure

Step Reagents & Conditions Description Outcome
1 6-Chloropyrimidin-4-amine, 1-methylpiperidin-4-amine, K₂CO₃, DMF Mix reagents under nitrogen atmosphere, stir at 60-80°C for 6-12 hours Formation of this compound via nucleophilic aromatic substitution
2 Work-up with water and extraction with organic solvent (e.g., ethyl acetate) Separation of organic layer, drying over anhydrous sodium sulfate Isolation of crude product
3 Purification by recrystallization or chromatography Purify to obtain analytically pure compound Final product as a crystalline solid

Alternative Synthetic Strategies

  • Use of Protected Amines : To improve selectivity and yield, the 1-methylpiperidin-4-amine can be protected (e.g., Boc-protection) during the reaction and deprotected post-substitution.
  • Catalysis : Transition metal catalysis (e.g., copper or palladium catalysts) can facilitate amination reactions on pyrimidine rings, though this is less common for this specific compound due to the direct nucleophilic substitution feasibility.
  • Continuous Flow Synthesis : Industrially, continuous flow reactors may be employed to optimize reaction parameters, improve safety, and scale up production while maintaining high purity and yield.

Research Findings and Optimization Data

Parameter Effect on Yield and Purity Notes
Base Type (K₂CO₃ vs NaH) K₂CO₃ provides milder conditions, reducing side reactions; NaH is more reactive but requires careful handling K₂CO₃ preferred for scale-up
Solvent Choice (DMF vs THF) DMF enhances solubility and reaction rate; THF offers easier removal DMF favored for laboratory synthesis
Temperature (25°C vs 80°C) Higher temperatures increase reaction rate but risk decomposition Optimal temperature ~60-80°C
Reaction Time (4h vs 12h) Longer times improve conversion but may increase impurities 6-8 hours balance yield and purity
Purification Method Recrystallization yields high purity but lower recovery; chromatography improves purity but is less scalable Choice depends on scale and purity requirements

Comparative Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Direct Nucleophilic Aromatic Substitution Simple reagents, mild conditions Straightforward, cost-effective May require long reaction times
Protected Amine Strategy Improved selectivity Higher purity, fewer side products Additional steps for protection/deprotection
Catalytic Amination Potentially faster, milder conditions Lower temperature, catalyst reuse Requires catalyst optimization, cost
Continuous Flow Synthesis Scalable, controlled reaction Enhanced safety, reproducibility Requires specialized equipment

Notes on Related Compounds and Structural Analogues

  • The preparation of 6-chloro-N-(1-methylpiperidin-4-yl)pyridin-3-amine (a positional isomer) involves similar nucleophilic substitution methods but on a pyridine rather than pyrimidine ring, highlighting the versatility of the synthetic approach for related heterocycles.
  • Modifications on the piperidine ring (e.g., methylation) and pyrimidine core can influence biological activity and synthetic accessibility.

Q & A

Q. What are the primary synthetic routes for 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed amination of 6-chloropyrimidine derivatives with 1-methylpiperidin-4-amine. Key steps include:

  • Chloropyrimidine activation : The chloro group at the 4-position of pyrimidine undergoes substitution with amines under palladium catalysis (e.g., Pd(OAc)₂ with ligands like Xantphos) .
  • Amine coupling : 1-Methylpiperidin-4-amine is introduced via nucleophilic aromatic substitution. Reaction conditions (e.g., solvent polarity, base strength) significantly impact yield. For example, using polar aprotic solvents (acetonitrile) and mild bases (K₂CO₃) minimizes side reactions .
  • Purification : Column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers expect?

Essential characterization techniques include:

  • ¹H/¹³C NMR : Peaks for the pyrimidine ring (δ 8.2–8.5 ppm for C-H), piperidine N-methyl (δ 2.3–2.5 ppm), and amine protons (δ 5.5–6.0 ppm, broad singlet). Carbon signals for the chloropyrimidine (C-Cl at ~160 ppm) and piperidine carbons (δ 40–60 ppm) confirm connectivity .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₁₀H₁₄ClN₅ requires m/z 247.0834) validates synthesis .
  • X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯N interactions between pyrimidine and piperidine groups) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for palladium-catalyzed amination of chloropyrimidines?

Discrepancies in yields often arise from:

  • Catalyst-ligand pairing : Bulky ligands (e.g., BINAP) improve steric control but may reduce reactivity in electron-deficient pyrimidines. Testing combinations (e.g., Pd(dba)₂ with DPEphos) can optimize turnover .
  • Substituent effects : Electron-withdrawing groups on pyrimidine (e.g., nitro) accelerate amination but may deactivate the chloro site. Adjusting reaction temperature (80–100°C) balances reactivity and side reactions .
  • Amine nucleophilicity : Steric hindrance from 1-methylpiperidine slows coupling. Pre-activating the amine (e.g., as a hydrochloride salt) or using excess amine (2–3 eq.) mitigates this .

Q. What computational or experimental approaches elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Key strategies include:

  • Docking studies : Modeling interactions with target proteins (e.g., kinase domains) identifies critical binding motifs. The chloropyrimidine moiety often acts as a hinge-binding region, while the piperidine group modulates solubility .
  • Free-energy perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., replacing Cl with F) on binding affinity .
  • In vitro assays : Testing against enzyme panels (e.g., kinase inhibition) paired with SAR analysis reveals selectivity profiles. For example, bulky piperidine substituents may reduce off-target effects .

Q. How do researchers address challenges in scaling up synthesis while maintaining purity?

Scale-up considerations involve:

  • Solvent selection : Switching from DMF to toluene reduces toxicity and simplifies recycling.
  • Catalyst recovery : Immobilized palladium catalysts (e.g., Pd on carbon) enable reuse and minimize metal contamination .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression, ensuring consistent product quality during large batches .

Methodological Guidance

Q. What protocols are recommended for analyzing reaction intermediates via TLC?

  • TLC setup : Use silica gel plates with fluorescent indicator. Spot crude reaction mixtures and develop in hexane/ethyl acetate (3:1).
  • Visualization : UV light (254 nm) detects pyrimidine intermediates (Rf ~0.5). Staining with KMnO₄ oxidizes amines, confirming coupling completion .

Q. How should researchers handle air/moisture-sensitive steps in the synthesis?

  • Schlenk techniques : Conduct reactions under argon using flame-dried glassware.
  • Storing amines : 1-Methylpiperidin-4-amine should be distilled over CaH₂ and stored under N₂ to prevent degradation .

Data Interpretation

Q. What are common pitfalls in interpreting NMR spectra of this compound?

  • Dynamic proton exchange : The amine proton (NH) may appear broad or absent due to exchange with trace water. Drying samples over molecular sieves or using DMSO-d₆ as a solvent resolves this .
  • Piperidine conformers : Chair-to-chair interconversion splits methyl signals. Low-temperature NMR (-20°C) stabilizes conformers for accurate integration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
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6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

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